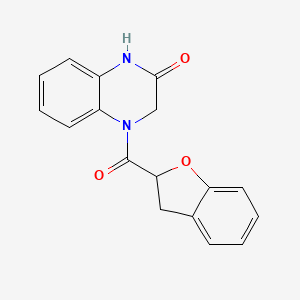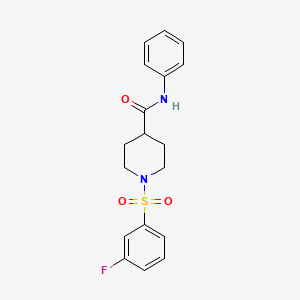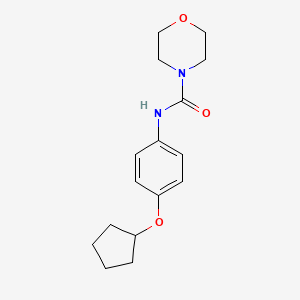
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzothiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(1,3-benzothiazol-5-yl)-2-aminoacetamide, while oxidation can lead to the formation of N-(1,3-benzothiazol-5-yl)-2-chloroacetic acid.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-cancer, anti-bacterial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-5-yl)-2-chloroacetamide, known for its anti-cancer and anti-bacterial properties.
2-chloroacetyl chloride: A reagent used in the synthesis of various chloroacetamide derivatives.
Benzothiazole: The parent compound of the benzothiazole family, widely used in medicinal and industrial chemistry.
Uniqueness
This compound is unique due to its combination of the benzothiazole ring and the chloroacetamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHDOGEZKWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7520866.png)
![1-[2-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7520875.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7520895.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]benzamide](/img/structure/B7520904.png)

![1-[5-Chloro-2-(pyrrolidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7520924.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7520926.png)
![2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B7520931.png)
![(3,4-Difluorophenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7520936.png)

